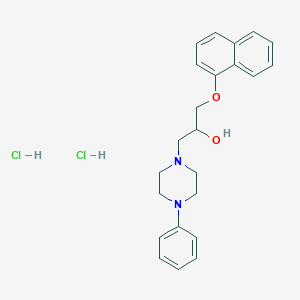

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring, a phenylpiperazine moiety, and a propanol group, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

Formation of the Naphthalen-1-yloxy Intermediate:

Synthesis of the Phenylpiperazine Intermediate:

Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is C23H28Cl2N2O2, with a molecular weight of 435.4 g/mol. The compound features a naphthalene moiety linked to a phenylpiperazine structure, which is significant for its biological activity.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to this compound exhibit antidepressant and anxiolytic properties. The phenylpiperazine component is known to interact with serotonin (5-HT) receptors, particularly the 5-HT2 subtype, which plays a crucial role in mood regulation. Studies have shown that derivatives of phenylpiperazine can effectively modulate dopamine and serotonin levels, suggesting potential therapeutic applications in treating mood disorders .

Anticonvulsant Activity

The compound's structural similarity to known anticonvulsants positions it as a candidate for further evaluation in seizure models. Initial studies have explored its efficacy against induced seizures using models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. Compounds with similar scaffolds have demonstrated significant anticonvulsant activity, indicating that this compound may also possess similar properties .

Case Study 1: Neuropharmacological Evaluation

In a study evaluating various derivatives of phenylpiperazine, compounds were tested for their effects on anxiety and depression-like behaviors in animal models. The findings suggested that certain derivatives exhibited significant anxiolytic effects without causing sedation, making them suitable candidates for further development as antidepressants .

Case Study 2: Anticonvulsant Screening

A focused evaluation of anticonvulsant compounds derived from similar structures revealed that specific analogs showed promising results in reducing seizure frequency in MES and PTZ models. These studies underscore the potential of structurally related compounds to provide insights into the efficacy of this compound as an anticonvulsant agent .

Mécanisme D'action

The mechanism of action of 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This can result in various physiological effects, depending on the receptor type and the biological context.

Comparaison Avec Des Composés Similaires

- 1-(Naphthalen-1-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

- 1-(Naphthalen-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Comparison:

- Structural Differences: The primary difference lies in the substituents on the piperazine ring (e.g., phenyl vs. methyl or ethyl groups).

- Pharmacological Profile: These structural variations can lead to differences in receptor binding affinity, efficacy, and overall pharmacological effects.

- Uniqueness: 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring, a phenylpiperazine moiety, and a propanol group, which contribute to its unique biological properties. The molecular formula is C₂₃H₃₃Cl₂N₂O, with a molecular weight of approximately 432.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to modulate the activity of serotonin and dopamine receptors, which are crucial in various neurological functions. This modulation can lead to significant physiological effects, including anxiolytic and antidepressant properties.

Interaction with Receptors

This compound binds to specific receptors, influencing signal transduction pathways. This interaction can result in changes in neurotransmitter release and receptor sensitivity, thereby affecting mood and behavior.

Biological Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines while demonstrating low toxicity towards normal cells. For instance:

| Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15 µM | |

| HeLa (cervical cancer) | 20 µM | |

| Normal fibroblasts | >100 µM |

The selective cytotoxicity suggests that this compound could be developed as a targeted anticancer agent.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives of the compound against MCF-7 breast cancer cells using the MTT assay. Results indicated that compounds containing similar structural motifs showed enhanced cytotoxicity compared to traditional chemotherapeutics like Tamoxifen, suggesting a promising avenue for further drug development .

- Neuropharmacological Effects : Another study focused on the compound's effects on serotonin receptor modulation. It was found to significantly enhance serotonin levels in synaptic clefts by inhibiting reuptake mechanisms, indicating potential applications in treating depression and anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the naphthalenyl ether.

- Synthesis of the phenylpiperazine derivative.

- Coupling reaction to form the final product.

Research into structural modifications has shown that variations in substituents can enhance biological activity and reduce side effects, making it a versatile scaffold for drug design .

Propriétés

IUPAC Name |

1-naphthalen-1-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.2ClH/c26-21(18-27-23-12-6-8-19-7-4-5-11-22(19)23)17-24-13-15-25(16-14-24)20-9-2-1-3-10-20;;/h1-12,21,26H,13-18H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVILFLRIRYTGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.